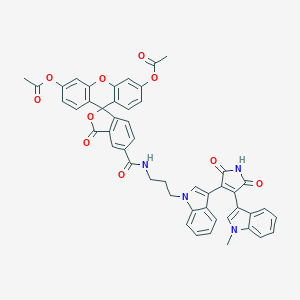

Fim 1

Description

Properties

CAS No. |

150206-03-4 |

|---|---|

Molecular Formula |

C49H36N4O10 |

Molecular Weight |

840.8 g/mol |

IUPAC Name |

[6'-acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

InChI |

InChI=1S/C49H36N4O10/c1-26(54)60-29-14-17-37-41(22-29)62-42-23-30(61-27(2)55)15-18-38(42)49(37)36-16-13-28(21-33(36)48(59)63-49)45(56)50-19-8-20-53-25-35(32-10-5-7-12-40(32)53)44-43(46(57)51-47(44)58)34-24-52(3)39-11-6-4-9-31(34)39/h4-7,9-18,21-25H,8,19-20H2,1-3H3,(H,50,56)(H,51,57,58) |

InChI Key |

SGSXWFDMRKAVLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C |

Other CAS No. |

150206-03-4 |

Synonyms |

fim 1 fim-1 |

Origin of Product |

United States |

Foundational & Exploratory

FIM-1 Metallo-β-Lactamase: A Technical Guide on its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. These enzymes are capable of hydrolyzing a broad spectrum of β-lactams, including the carbapenems, which are often considered last-resort agents for treating multidrug-resistant bacterial infections. This technical guide provides an in-depth overview of the FIM-1 (Florence Imipenemase-1) metallo-β-lactamase, a subclass B1 MBL. The document details its initial discovery, genetic origin, biochemical properties, and the experimental methodologies employed for its characterization. Quantitative data on enzyme kinetics and antimicrobial susceptibility are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the genetic architecture of the blaFIM-1 determinant are visualized through detailed diagrams to facilitate a comprehensive understanding of this clinically relevant resistance mechanism.

Discovery and Initial Identification

FIM-1 was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa, designated FI-14/157.[1][2] This isolate was recovered in Florence, Italy, from a patient with a vascular graft infection. The strain belonged to the epidemic clonal lineage sequence type 235 (ST235).[1][2] Phenotypic tests on the P. aeruginosa FI-14/157 isolate revealed a broad resistance profile to β-lactam antibiotics, including carbapenems.[2] The production of an MBL was suggested by the synergy observed with EDTA in disk diffusion assays.[2] Subsequent cloning and sequencing experiments led to the identification of a novel MBL-encoding gene, which was designated blaFIM-1.[1][2]

Genetic Origin and Mobilization

The blaFIM-1 gene in the index P. aeruginosa isolate was found to be located on the chromosome.[1][2] Further genomic analysis has revealed that blaFIM-1 is part of a large integrative and conjugative element (ICE), designated ICE7705.1. This mobile genetic element is integrated into the bacterial chromosome. The blaFIM-1 gene is associated with an ISCR19-like element, which is thought to be responsible for its mobilization.[1][2] The presence of blaFIM-1 within an ICE highlights the potential for its horizontal transfer to other bacteria, a significant concern for the dissemination of carbapenem resistance. Despite this, initial experiments to demonstrate the transfer of blaFIM-1 to Escherichia coli or other P. aeruginosa strains via conjugation or electrotransformation were unsuccessful.[1][2]

Biochemical Characterization of FIM-1

FIM-1 is a subclass B1 metallo-β-lactamase. Among the known MBLs, it shares the highest amino acid identity (approximately 40%) with the New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] The purified FIM-1 enzyme demonstrates a broad substrate profile, with a notable hydrolytic activity against penicillins and carbapenems.[1][2] However, it does not hydrolyze aztreonam.[1][2]

Enzyme Kinetics

The kinetic parameters of purified FIM-1 were determined for a range of β-lactam substrates. The enzyme exhibits high catalytic efficiency (kcat/Km) against penicillins and carbapenems.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| Penicillins | |||

| Penicillin G | 18 ± 2 | 130 ± 5 | 7.2 |

| Ampicillin | 30 ± 4 | 250 ± 15 | 8.3 |

| Carbenicillin | 12 ± 1 | 80 ± 3 | 6.7 |

| Piperacillin | 8 ± 1 | 150 ± 8 | 18.8 |

| Cephalosporins | |||

| Cefazolin | 120 ± 20 | 40 ± 3 | 0.3 |

| Ceftazidime | >500 | ND | <0.01 |

| Cefepime | 250 ± 40 | 25 ± 2 | 0.1 |

| Carbapenems | |||

| Imipenem | 15 ± 2 | 200 ± 10 | 13.3 |

| Meropenem | 5 ± 1 | 120 ± 7 | 24.0 |

| Ertapenem | 2 ± 0.5 | 30 ± 2 | 15.0 |

| Monobactams | |||

| Aztreonam | NH | NH | NH |

ND: Not determined; NH: Not hydrolyzed. Data extracted from Pollini et al., 2013.

Antimicrobial Susceptibility

The expression of blaFIM-1 in both the original P. aeruginosa isolate and a recombinant E. coli strain resulted in significantly increased minimum inhibitory concentrations (MICs) for a wide range of β-lactam antibiotics.

| Antibiotic | MIC (µg/mL) for P. aeruginosa FI-14/157 | MIC (µg/mL) for E. coli DH5α (pSPo1-blaFIM-1) |

| Penicillins | ||

| Piperacillin | >256 | 128 |

| Piperacillin/Tazobactam | >256 | 128 |

| Cephalosporins | ||

| Ceftazidime | 128 | 32 |

| Cefepime | 64 | 16 |

| Carbapenems | ||

| Imipenem | 64 | 16 |

| Meropenem | 32 | 8 |

| Doripenem | 16 | 4 |

| Monobactams | ||

| Aztreonam | 8 | ≤1 |

Data extracted from Pollini et al., 2013.

Experimental Protocols

Cloning of the blaFIM-1 Gene

The following is a generalized protocol for the cloning of a metallo-β-lactamase gene like blaFIM-1 from a clinical isolate.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the P. aeruginosa FI-14/157 strain using a commercial DNA extraction kit.

-

PCR Amplification: Amplify the blaFIM-1 gene using primers designed based on the flanking sequences. The primers should incorporate restriction sites for subsequent cloning.

-

Forward Primer with NdeI site: 5'-GGAATTCCATATGCGCCCCTTACCCCATTC-3'

-

Reverse Primer with BamHI site: 5'-CGGGATCCTCAGGGTGTGGACGGTATG-3'

-

-

PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.

-

-

Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit to remove primers, dNTPs, and polymerase.

-

Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g., pET-9a) with the selected restriction enzymes (NdeI and BamHI).

-

Ligation: Ligate the digested blaFIM-1 gene into the linearized expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

-

Selection and Verification: Select for positive transformants on agar plates containing the appropriate antibiotic. Verify the presence and correct orientation of the insert by colony PCR and Sanger sequencing.

Expression and Purification of FIM-1

The following protocol outlines the expression and purification of the FIM-1 enzyme.

-

Transformation into Expression Host: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at 18°C for 16-18 hours.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

-

Chromatography: The original publication mentions a two-step chromatography process. A typical purification scheme for a metallo-β-lactamase would involve:

-

Step 1: Anion Exchange Chromatography:

-

Load the clarified lysate onto a Q-Sepharose column pre-equilibrated with lysis buffer.

-

Wash the column with the same buffer to remove unbound proteins.

-

Elute the bound FIM-1 protein using a linear gradient of NaCl (e.g., 0-1 M) in the lysis buffer.

-

Collect fractions and analyze by SDS-PAGE for the presence of FIM-1.

-

-

Step 2: Size Exclusion Chromatography:

-

Pool the fractions containing FIM-1 and concentrate them.

-

Load the concentrated protein onto a Superdex 75 column pre-equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Elute the protein and collect fractions corresponding to the expected molecular weight of FIM-1.

-

-

-

Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

-

Broth Microdilution:

-

Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

-

Disk Diffusion:

-

Evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension using a sterile cotton swab.

-

Allow the inoculum to dry for 3-5 minutes.

-

Aseptically apply antimicrobial-impregnated disks to the surface of the agar.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Measure the diameter of the zones of complete inhibition to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on the established breakpoints.

-

Conclusion

The discovery of FIM-1 metallo-β-lactamase in a clinical isolate of P. aeruginosa underscores the continuing evolution and diversification of carbapenem resistance mechanisms. Its genetic association with a mobile element highlights the potential for its dissemination, posing a significant challenge to antimicrobial therapy. The biochemical characterization of FIM-1 reveals a broad-spectrum hydrolytic activity, contributing to high-level resistance to many clinically important β-lactam antibiotics. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the discovery, origin, and functional characteristics of FIM-1, along with the methodologies for its study. A thorough understanding of such resistance determinants is critical for the development of novel diagnostic tools and effective therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

FIM-1 Metallo-β-Lactamase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and dissemination of antibiotic resistance represent a significant threat to global public health. Metallo-β-lactamases (MBLs) are a diverse group of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including the carbapenems, which are often considered last-resort therapeutic agents. This technical guide provides an in-depth overview of the FIM-1 (Florence imipenemase-1) enzyme, a novel acquired metallo-β-lactamase.

Enzyme Classification and Subclass

FIM-1 is classified as a metallo-β-lactamase (MBL), belonging to the Ambler molecular class B. Within this class, it is further categorized into subclass B1 .[1][2] Enzymes in this subclass are characterized by a conserved zinc-binding motif and a broad substrate profile. FIM-1 exhibits notable amino acid sequence similarity (approximately 40%) to the well-known New Delhi metallo-β-lactamase (NDM)-type enzymes, placing it within a critical group of MBLs with significant clinical implications.[1][2]

Quantitative Data: Kinetic Parameters

The hydrolytic efficiency of FIM-1 against various β-lactam antibiotics has been characterized, revealing a broad substrate specificity with a notable preference for penicillins and carbapenems.[1] The kinetic parameters, Michaelis constant (Km) and catalytic turnover rate (kcat), are summarized in the table below. Aztreonam is not hydrolyzed by FIM-1.[1]

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| Penicillins | |||

| Penicillin G | 18 ± 2 | 230 ± 10 | 12.8 |

| Ampicillin | 41 ± 5 | 580 ± 40 | 14.1 |

| Carbenicillin | 21 ± 3 | 190 ± 10 | 9.0 |

| Piperacillin | 29 ± 4 | 420 ± 30 | 14.5 |

| Cephalosporins | |||

| Cephalothin | 110 ± 20 | 110 ± 10 | 1.0 |

| Cefuroxime | >500 | - | - |

| Ceftazidime | 210 ± 30 | 45 ± 3 | 0.2 |

| Cefepime | 140 ± 20 | 90 ± 7 | 0.6 |

| Carbapenems | |||

| Imipenem | 49 ± 8 | 450 ± 30 | 9.2 |

| Meropenem | 9 ± 1 | 250 ± 10 | 27.8 |

| Ertapenem | 3.5 ± 0.5 | 120 ± 5 | 34.3 |

Data sourced from Pollini et al. (2013).[1]

Experimental Protocols

The characterization of the FIM-1 enzyme involved several key experimental procedures, as detailed below.

Cloning of the blaFIM-1 Gene

The blaFIM-1 gene was identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa. The gene was cloned into an Escherichia coli host for further characterization. The cloning procedure involved the amplification of the blaFIM-1 open reading frame (ORF) from the genomic DNA of the P. aeruginosa isolate using specific primers. The amplified product was then ligated into a suitable expression vector, and the resulting plasmid was transformed into a competent E. coli strain.

Purification of the FIM-1 Enzyme

The FIM-1 protein was overexpressed in E. coli and purified to homogeneity. The purification protocol typically involves the following steps:

-

Cell Lysis: The E. coli cells expressing FIM-1 are harvested and lysed to release the cellular contents.

-

Chromatography: The crude cell lysate is subjected to a series of chromatographic steps to separate FIM-1 from other cellular proteins. This may include ion-exchange and size-exclusion chromatography. The purity of the enzyme is assessed at each stage using techniques like SDS-PAGE.

Determination of Kinetic Parameters

The kinetic parameters of the purified FIM-1 enzyme were determined by monitoring the hydrolysis of various β-lactam substrates spectrophotometrically. The general procedure is as follows:

-

Assay Conditions: The enzymatic reactions are carried out in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with a known concentration of ZnSO4 (e.g., 50 μM) at a constant temperature (e.g., 30°C).[1]

-

Substrate Hydrolysis Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength for each substrate.

-

Data Analysis: The initial reaction rates are determined at various substrate concentrations. The kinetic parameters, Km and kcat, are then calculated by fitting the data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for FIM-1 Characterization

Caption: Workflow for the identification, cloning, purification, and kinetic characterization of FIM-1.

Mechanism of β-Lactam Hydrolysis by FIM-1

Caption: Mechanism of FIM-1 mediated hydrolysis of β-lactam antibiotics.

References

Genetic Context and Mobilization of the blaFIM-1 Gene: A Technical Guide

Introduction

The emergence and spread of carbapenem resistance represent a critical threat to global public health. Metallo-β-lactamases (MBLs) are a key mechanism of resistance, conferring broad-spectrum β-lactam hydrolysis, including carbapenems. The blaFIM-1 gene encodes one such MBL, first identified in a multidrug-resistant Pseudomonas aeruginosa clinical isolate of the epidemic sequence type (ST) 235 in Florence, Italy, in 2007.[1][2] Subsequent investigation has revealed a second case in the same hospital in 2020, involving a closely related strain, suggesting local persistence and evolution.[3][4] Understanding the genetic architecture surrounding blaFIM-1 and its mechanisms of mobilization is paramount for researchers, scientists, and drug development professionals seeking to track its dissemination and develop strategies to combat its spread. This guide provides an in-depth summary of the genetic context of blaFIM-1, the mobile elements involved in its transfer, and the experimental protocols used for its characterization.

Genetic Architecture of the blaFIM-1 Locus

The blaFIM-1 gene is not an isolated resistance determinant but is embedded within a complex, multi-layered system of mobile genetic elements located on the bacterial chromosome.[1] This hierarchical structure facilitates its stability, expression, and potential for horizontal gene transfer.

The primary genetic vehicle is a large Integrative and Conjugative Element (ICE), which is integrated into a specific site in the P. aeruginosa chromosome.[2][3][5] Within this ICE lies a Tn21-like transposon, which in turn carries a smaller module containing the blaFIM-1 gene, captured by an ISCR19-like element.[3][6] This nested arrangement highlights multiple historical mobilization events that have culminated in the current genetic context.

The Role of Mobile Genetic Elements in Mobilization

The dissemination of blaFIM-1 is facilitated by a cascade of mobile genetic elements, each playing a distinct role in the capture and transfer of the gene.

-

ISCR19 and Gene Capture : The immediate upstream region of blaFIM-1 contains an ISCR19-like element.[1][3] ISCR (Insertion Sequence Common Region) elements are pivotal in capturing and mobilizing adjacent DNA sequences. They transpose via a mechanism called rolling-circle replication, initiated at an origin of replication (oriIS).[1] It is highly probable that an ISCR19 element was responsible for the initial "capture" of the blaFIM-1 gene from an unknown source, forming a translocatable unit known as the FIM-ISCR19 module.[3][6]

-

Tn21-like Transposon : This FIM-ISCR19 module is integrated within a larger, 34,095-bp Tn21-like transposon, designated Tn7703.1 in the index strain.[3][6] Transposons are capable of moving between different DNA molecules (e.g., from chromosome to plasmid), providing another layer of mobility.

-

Integrative and Conjugative Element (ICE) : The entire Tn7703.1 transposon is a passenger within a 105,600-bp ICE, named ICE7705.1.[3][6] ICEs are hybrid elements that combine the characteristics of bacteriophages (integration and excision from the chromosome) and conjugative plasmids (horizontal transfer to a recipient cell). The ICE integrates specifically at the 3'-end of the tRNAGly gene.[2][3] This element is the ultimate vehicle for the inter-cellular transfer of blaFIM-1 and a suite of other resistance genes.[3][6]

Quantitative Data Summary

The genetic elements harboring blaFIM-1 have been characterized through detailed genomic analysis. The table below summarizes key quantitative data from the index strain (FI-14/157) and a subsequently isolated strain (FI-17645).

| Feature | Strain FI-14/157 (2007) | Strain FI-17645 (2020) | Citation(s) |

| Host Organism | Pseudomonas aeruginosa ST235 | Pseudomonas aeruginosa ST235 | [1][3] |

| Gene Location | Chromosome | Chromosome | [1] |

| Integration Site | 3'-end of tRNA-Gly (CCC) gene | 3'-end of tRNA-Gly (CCC) gene | [2][3][4] |

| ICE Name | ICE7705.1 | ICE7705.2 | [3] |

| ICE Size | 105,600 bp | Closely related to ICE7705.1 | [6] |

| Transposon Name | Tn7703.1 (Tn21-like) | Tn7703.2 (Tn21-like) | [3] |

| Transposon Size | 34,095 bp | Very similar to Tn7703.1 | [6] |

| Capture Module | FIM-ISCR19 module | FIM-ISCR19 module | [3][4] |

| Module Size | 10,694 bp | 10,694 bp | [4] |

| Primary Capture Element | ISCR19-like element | ISCR19-like element | [1][3] |

Experimental Protocols

The characterization of blaFIM-1 and its genetic context has involved a combination of classic molecular biology techniques and modern genomic approaches.

Protocol: Initial Identification and Cloning of blaFIM-1

This protocol outlines the methodology used in the original discovery of the gene.[1]

-

Genomic Library Construction :

-

Extract high-quality genomic DNA from P. aeruginosa strain FI-14/157.

-

Perform a partial digest of the genomic DNA using the restriction enzyme Sau3AI to generate random fragments of various sizes.

-

Ligate the DNA fragments into the BamHI site of a plasmid vector, such as pBC-SK, which carries a chloramphenicol resistance marker.

-

Transform the ligation mixture into a competent E. coli host strain (e.g., DH5α).

-

-

Screening for MBL Activity :

-

Plate the transformed E. coli cells on agar medium containing chloramphenicol (to select for cells that received the plasmid) and a carbapenem antibiotic like imipenem (e.g., 5 µg/ml).

-

Only clones that have received a plasmid containing a functional MBL gene (blaFIM-1) will be able to grow in the presence of imipenem.

-

Isolate colonies from the selective plates.

-

-

Sequence Analysis :

-

Extract the recombinant plasmid (e.g., pSPo1) from a positive clone.

-

Sequence the inserted DNA fragment using a primer walking strategy, where new primers are designed based on the sequence obtained from the previous step.

-

Assemble the sequences and use bioinformatics tools (e.g., BLAST) to identify open reading frames (ORFs) and annotate genes, confirming the presence of a novel MBL gene.

-

Protocol: Whole-Genome Sequencing and Bioinformatic Analysis

To elucidate the full genetic context, including the large ICE, whole-genome sequencing (WGS) is required.

-

DNA Extraction and Sequencing : Extract high-molecular-weight genomic DNA from the bacterial isolate. Prepare a sequencing library and sequence using both short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) technologies to facilitate the assembly of complex, repetitive regions like mobile elements.

-

Hybrid Assembly : Combine the short- and long-read data using a hybrid assembler to generate a complete, circular chromosome sequence.

-

Annotation and Analysis : Annotate the genome to identify genes, insertion sequences, transposons, and other features. Use specialized bioinformatics tools to identify and characterize ICEs and their integration sites (att sites). Comparative genomics can then be used to compare the element's structure with those in other sequenced bacterial genomes.

Protocol: Assessing Gene Mobilization via Conjugation

This protocol describes a standard method to experimentally test the transfer of the ICE carrying blaFIM-1. Notably, initial attempts to transfer blaFIM-1 from the original P. aeruginosa isolate were unsuccessful, indicating that transfer may be rare or require specific inducing conditions.[1]

-

Strain Preparation : Select a donor strain (P. aeruginosa carrying blaFIM-1) and a suitable recipient strain (e.g., a sodium azide-resistant P. aeruginosa or E. coli strain that lacks the gene). Grow both strains to mid-log phase in liquid broth.

-

Mating : Mix the donor and recipient cultures in a 1:1 or 1:10 ratio. Pellet the mixture by centrifugation, resuspend in a small volume, and spot onto a solid agar plate. Incubate for 4-24 hours to allow conjugation to occur.

-

Selection of Transconjugants : Resuspend the mating spot in saline. Plate serial dilutions onto selective agar. The medium must contain an antibiotic to kill the donor cells (counter-selection, e.g., sodium azide) and an antibiotic to select for recipients that have received the resistance gene (selection, e.g., a carbapenem).

-

Confirmation : Subculture colonies that grow on the selective plates. Confirm their identity as true transconjugants by verifying they are the recipient strain (e.g., via species-specific PCR) and that they now contain the blaFIM-1 gene (via PCR).

The blaFIM-1 gene exemplifies the complex and layered nature of antibiotic resistance dissemination. Its capture and mobilization are orchestrated by a hierarchy of genetic elements, from the small ISCR19 element responsible for its initial capture to the massive Integrative and Conjugative Element that facilitates its transfer between bacteria. While its chromosomal location within an ICE provides a stable platform for persistence, it also endows it with the potential for horizontal gene transfer. The fact that early conjugation experiments were unsuccessful suggests that its transfer may be tightly regulated or infrequent.[1] Continued genomic surveillance and functional studies are essential to monitor the spread of this clinically important resistance gene and to understand the triggers that may promote its mobilization.

References

- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

FIM-1 Metallo-β-Lactamase: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The emergence of carbapenem-resistant Gram-negative bacteria constitutes a significant threat to global health. A key mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics. This document provides a comprehensive technical overview of FIM-1 (Florence Imipenemase-1), a subclass B1 MBL identified in a clinical isolate of Pseudomonas aeruginosa. This guide details the protein's sequence, structural characteristics, kinetic parameters, and the experimental protocols used for its characterization, offering a valuable resource for researchers and professionals engaged in the development of novel antimicrobial agents.

Introduction to FIM-1 Metallo-β-Lactamase

FIM-1 is an acquired MBL that confers broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] It was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa from a patient in Florence, Italy.[1][2] The enzyme belongs to the subclass B1 MBLs, which are characterized by a conserved zinc-binding motif essential for their catalytic activity.[1] Notably, FIM-1 shares approximately 40% amino acid identity with the New Delhi metallo-β-lactamase (NDM-1), a globally disseminated and clinically significant MBL.[1][2] The gene encoding FIM-1, blaFIM-1, was found to be located on the chromosome of the P. aeruginosa isolate, associated with insertion sequence common region (ISCR)-like elements, which are likely involved in its mobilization.[1][2]

FIM-1 Protein Sequence and Physicochemical Properties

The blaFIM-1 gene consists of a 789-base pair open reading frame.[1] The translated protein includes a 21-amino acid signal peptide, which is cleaved to yield a mature protein of 241 amino acids.[1] The theoretical mass of the mature FIM-1 protein is 25,888.23 Da, with a predicted isoelectric point (pI) of 5.4.[1]

Table 1: Physicochemical Properties of Mature FIM-1 Protein

| Property | Value | Reference |

| Number of Amino Acids | 241 | [1] |

| Molecular Weight (Da) | 25,888.23 | [1] |

| Isoelectric Point (pI) | 5.4 | [1] |

Structural Features of FIM-1

As a subclass B1 MBL, FIM-1 possesses the characteristic αβ/βα sandwich fold. The active site contains two zinc ions that are crucial for catalysis. These zinc ions are coordinated by a conserved set of amino acid residues. In FIM-1, the first zinc-binding site is coordinated by His116, His118, and His196, while the second zinc-binding site is coordinated by Asp120, Cys221, and His263.[1] This dinuclear zinc center facilitates the hydrolysis of the amide bond in the β-lactam ring of susceptible antibiotics.

Quantitative Data: Kinetic Parameters

The hydrolytic activity of purified FIM-1 has been characterized against a range of β-lactam substrates. The enzyme exhibits a broad substrate profile with particularly high catalytic efficiency (kcat/Km) against penicillins and carbapenems.[1] Aztreonam, a monobactam, is not hydrolyzed by FIM-1.[1][2]

Table 2: Steady-State Kinetic Parameters of FIM-1 for Various β-Lactam Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |

| Penicillins | ||||

| Penicillin G | 78 ± 11 | 380 ± 20 | 4.9 | [1] |

| Ampicillin | 110 ± 20 | 660 ± 50 | 6.0 | [1] |

| Piperacillin | 58 ± 9 | 140 ± 6 | 2.4 | [1] |

| Cephalosporins | ||||

| Cefazolin | 130 ± 20 | 110 ± 6 | 0.85 | [1] |

| Cefuroxime | 140 ± 20 | 140 ± 7 | 1.0 | [1] |

| Ceftazidime | 290 ± 40 | 120 ± 6 | 0.41 | [1] |

| Cefepime | 340 ± 50 | 180 ± 10 | 0.53 | [1] |

| Carbapenems | ||||

| Imipenem | 26 ± 4 | 700 ± 40 | 27 | [1] |

| Meropenem | 11 ± 2 | 310 ± 10 | 28 | [1] |

| Ertapenem | 1.2 ± 0.2 | 2.5 ± 0.1 | 2.1 | [1] |

| Monobactams | ||||

| Aztreonam | Not Hydrolyzed | - | - | [1] |

Experimental Protocols

Cloning of the blaFIM-1 Gene

The following protocol outlines the cloning of the blaFIM-1 gene from P. aeruginosa FI-14/157.

-

Genomic DNA Extraction: Total genomic DNA was extracted from P. aeruginosa isolate FI-14/157.

-

Genomic Library Construction: The extracted genomic DNA was used to construct a genomic library in the plasmid vector pBC-SK.

-

Transformation: The resulting library was transformed into E. coli DH5α competent cells.

-

Selection of Positive Clones: Transformed cells were plated on medium containing chloramphenicol (85 µg/ml) and imipenem (5 µg/ml) to select for clones harboring the resistance gene.

-

Plasmid Extraction and Sequencing: A clone exhibiting growth on the selection medium was isolated. The recombinant plasmid, named pSPo1, was extracted. The approximately 7-kb insert was sequenced to identify the open reading frame encoding the MBL.[1]

Production and Purification of FIM-1

The following protocol describes the expression and purification of the FIM-1 protein.

-

Protein Expression: The blaFIM-1 gene was cloned into an expression vector (pET derivative) and transformed into an E. coli expression strain (e.g., Rosetta). The protein was overexpressed, likely through induction with IPTG.

-

Cell Lysis: The bacterial cells were harvested and lysed to release the cellular contents, including the FIM-1 protein.

-

Chromatographic Purification: The crude lysate was subjected to two consecutive anion-exchange chromatography steps to purify the FIM-1 protein to homogeneity.[1]

Enzyme Kinetics Assay

The hydrolytic activity of the purified FIM-1 enzyme was determined spectrophotometrically.

-

Reaction Mixture: The assay was performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing a known concentration of the purified FIM-1 enzyme and a zinc salt (e.g., 50 µM ZnSO4).

-

Substrate Addition: The reaction was initiated by the addition of a specific β-lactam substrate at various concentrations.

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring was monitored by following the change in absorbance at a specific wavelength for each substrate.

-

Data Analysis: The initial rates of hydrolysis were calculated from the linear portion of the reaction progress curves. The kinetic parameters, Km and kcat, were determined by fitting the initial rate data to the Michaelis-Menten equation.

Signaling Pathways

Currently, there is no published evidence to suggest the direct involvement of the FIM-1 metallo-β-lactamase in specific bacterial signaling pathways. Its primary role is understood to be the enzymatic inactivation of β-lactam antibiotics, thereby conferring a resistance phenotype. The regulation of blaFIM-1 expression may be linked to broader stress response or antibiotic resistance signaling networks in P. aeruginosa, but this has not been explicitly detailed in the available literature.

Conclusion

FIM-1 is a clinically relevant subclass B1 metallo-β-lactamase that poses a threat due to its ability to hydrolyze a wide range of β-lactam antibiotics, including last-resort carbapenems. This technical guide has provided a detailed summary of its sequence, structural features, and kinetic properties. The experimental protocols outlined herein offer a foundation for further research into this enzyme, which is crucial for the development of effective MBL inhibitors to combat the growing challenge of antibiotic resistance.

References

Decoding the Catalytic Core: A Technical Guide to the Predicted Active Site Residues of the FIM-1 Metallo-β-Lactamase

For Immediate Release

A Deep Dive into the FIM-1 Enzyme's Active Site for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the predicted active site residues of the FIM-1 enzyme, a subclass B1 metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1] Understanding the architecture of the FIM-1 active site is paramount for the development of effective inhibitors to combat the growing threat of antibiotic resistance.

Introduction to FIM-1

FIM-1 (Florence imipenemase) is an acquired MBL identified in a clinical isolate of Pseudomonas aeruginosa.[1] Like other MBLs, it utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. FIM-1 shares the highest sequence identity with the New Delhi metallo-β-lactamase-1 (NDM-1), a globally significant resistance determinant. This close evolutionary relationship provides a strong foundation for predicting the key residues involved in FIM-1's catalytic activity.

Predicted Active Site Residues of FIM-1

Based on sequence alignments with NDM-1 and other subclass B1 MBLs, the active site of FIM-1 is predicted to be a highly conserved region responsible for zinc coordination and substrate binding. The key residues are categorized into two groups: zinc-coordinating residues and other critical active site residues.

Zinc-Coordinating Residues

The catalytic activity of FIM-1 is dependent on the presence of two zinc ions, Zn1 and Zn2. These ions are held in place by a conserved set of amino acid residues.

| Zinc Ion | Predicted Coordinating Residues in FIM-1 | Corresponding Residues in NDM-1 |

| Zn1 | His116, His118, His196 | His120, His122, His189 |

| Zn2 | Asp120, Cys221, His263 | Asp124, Cys208, His250 |

These histidine and cysteine residues, along with an aspartate, form the primary coordination sphere for the zinc ions, which are essential for activating a water molecule that acts as the nucleophile in the hydrolysis of the β-lactam ring.[2]

Other Predicted Critical Active Site Residues

Beyond the direct zinc ligands, other residues within the active site are predicted to play crucial roles in substrate binding, transition-state stabilization, and proton shuttling. These predictions are largely inferred from the well-characterized active site of NDM-1.

| Predicted Residue in FIM-1 | Corresponding Residue in NDM-1 | Predicted Function |

| Gln123 | Gln123 | Potential hydrogen bonding with the substrate's carboxylate group. |

| Asn233 | Asn220 | Stabilization of the negatively charged intermediate during catalysis. |

| Lys224 | Lys211 | Interaction with the C3/C4 carboxylate group of β-lactam substrates. |

| Met67 | Met67 | Forms a hydrophobic pocket for substrate binding. |

| Trp93 | Trp93 | Contributes to the hydrophobic environment of the active site. |

Quantitative Data: Kinetic Parameters of FIM-1

The hydrolytic efficiency of FIM-1 against various β-lactam antibiotics has been characterized. The following table summarizes the kinetic parameters for the wild-type enzyme. Data from site-directed mutagenesis studies on these predicted active site residues would provide further insight into their specific roles in catalysis.

| β-Lactam Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat / K_m (μM⁻¹s⁻¹) |

| Penicillin G | 16 | 130 | 8.1 |

| Ampicillin | 22 | 180 | 8.2 |

| Cephaloridine | 45 | 110 | 2.4 |

| Imipenem | 28 | 150 | 5.4 |

| Meropenem | 12 | 160 | 13.3 |

Table adapted from the original publication on FIM-1.

Experimental Protocols

Homology Modeling of the FIM-1 Structure

Objective: To generate a three-dimensional structural model of FIM-1 to visualize the active site.

Protocol:

-

Template Selection: The crystal structure of NDM-1 (PDB ID: 3Q6X or similar high-resolution structure) is used as a template due to the high sequence identity with FIM-1.

-

Sequence Alignment: The amino acid sequence of FIM-1 is aligned with the sequence of the NDM-1 template using a sequence alignment tool such as ClustalW or T-Coffee.

-

Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate the 3D model of FIM-1 based on the sequence alignment and the template structure.[3][4]

-

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK, Ramachandran plot analysis, and Verify3D to ensure its stereochemical soundness.

Site-Directed Mutagenesis

Objective: To experimentally verify the functional role of predicted active site residues.

Protocol:

-

Plasmid Preparation: A plasmid containing the gene encoding for FIM-1 is isolated and purified.

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution at the target residue. The primers should be complementary to the template DNA with a mismatch at the site of mutation.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the FIM-1 plasmid as a template and the mutagenic primers to amplify the entire plasmid containing the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli cells. The resulting colonies are screened, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (K_m and k_cat) of wild-type and mutant FIM-1 enzymes.

Protocol:

-

Protein Expression and Purification: Wild-type and mutant FIM-1 enzymes are overexpressed in E. coli and purified to homogeneity using chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

-

Assay Setup: The hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin or CENTA) is monitored spectrophotometrically in a 96-well plate format.[5][6] The reaction buffer typically contains a suitable buffer (e.g., HEPES), a zinc salt (e.g., ZnSO₄), and a non-ionic detergent.

-

Kinetic Measurements: The initial rates of hydrolysis are measured at various substrate concentrations.

-

Data Analysis: The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathway and Logical Relationships

The primary "signaling pathway" for FIM-1 is the direct interaction with and hydrolysis of β-lactam antibiotics, leading to antibiotic resistance.

Conclusion

The predicted active site of the FIM-1 metallo-β-lactamase, based on its homology to NDM-1, provides a robust framework for understanding its catalytic mechanism. The zinc-coordinating residues and other key amino acids in the active site pocket are critical targets for the design of novel inhibitors. The experimental protocols outlined in this guide provide a roadmap for the further characterization of FIM-1 and the validation of these predictions. Such studies are essential to accelerate the development of new therapeutic strategies to overcome FIM-1-mediated antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. SWISS-MODEL [swissmodel.expasy.org]

- 5. researchgate.net [researchgate.net]

- 6. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

The Role of FIM-1 Metallo-β-Lactamase in Carbapenem Resistance: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence and spread of carbapenem-resistant Gram-negative bacteria represent a significant threat to global public health. Among the most potent resistance mechanisms is the production of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs). This guide provides a detailed technical overview of FIM-1, a novel subclass B1 MBL, elucidating its mechanism of action, genetic underpinnings, and the experimental protocols used for its characterization. Quantitative data on its hydrolytic activity and impact on antibiotic susceptibility are presented, alongside visualizations of key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to FIM-1

FIM-1 (Florence Imipenemase-1) is an acquired metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenem class.[1][2] It was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa belonging to the high-risk ST235 clonal lineage, recovered from a patient in Florence, Italy.[1][2][3]

Biochemically, FIM-1 is classified as a subclass B1 MBL, a group of zinc-dependent enzymes that mediate hydrolysis of β-lactams.[1][2][4] Among acquired MBLs, it shares the highest amino acid identity (approximately 40%) with the New Delhi Metallo-β-lactamase (NDM) enzymes, which are of significant global concern.[1][2][5] The discovery of FIM-1 highlights the increasing diversity and ongoing evolution of MBLs in clinical settings.[1][2]

Mechanism of Carbapenem Resistance

The primary function of β-lactamases is to neutralize β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the drug inactive.[6][7]

MBLs, including FIM-1, employ a distinct catalytic mechanism from the more common serine-β-lactamases. Their active site contains one or two zinc ions that are essential for catalysis.[4][8] These ions coordinate a water molecule, activating it to act as a potent nucleophile that attacks the carbonyl carbon of the β-lactam ring. This process effectively opens the ring and inactivates the antibiotic. This zinc-dependent mechanism makes MBLs resistant to clinically available β-lactamase inhibitors like clavulanic acid, which are designed to target serine-based enzymes.

FIM-1 exhibits a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and, most critically, all carbapenems (e.g., imipenem, meropenem).[1][2] Notably, like other MBLs, it does not hydrolyze the monobactam aztreonam.[1][2]

Genetic Context and Mobilization

The gene encoding FIM-1, blaFIM-1, was initially found on the chromosome of the parent P. aeruginosa strain.[1][2] Subsequent genomic investigation revealed that blaFIM-1 is part of a mobile genetic element, which facilitates its potential for horizontal gene transfer.

The gene is associated with an ISCR19-like element, a type of insertion sequence known for its role in capturing and mobilizing adjacent genes.[1][3] This entire structure is located within a larger Tn21-like transposon, designated Tn7703.1. This transposon is, in turn, carried aboard a large integrative and conjugative element (ICE), named ICE7705.1.[9] ICEs are mobile elements that can excise from the chromosome, transfer to a recipient cell via conjugation, and integrate into the recipient's chromosome. This multi-layered mobilization system underscores the high potential for dissemination of FIM-1 to other pathogens.

Quantitative Data

Minimum Inhibitory Concentrations (MICs) were determined for E. coli DH5α expressing the cloned blaFIM-1 gene compared to the same strain carrying the empty cloning vector. Data demonstrates a significant decrease in susceptibility to most penicillins, cephalosporins, and carbapenems.

| Antibiotic | MIC (μg/mL) for E. coli DH5α (pSPo1 vector) | MIC (μg/mL) for E. coli DH5α (pSPo1-FIM-1) | Fold Increase |

| Penicillins | |||

| Ampicillin | 8 | >256 | >32 |

| Piperacillin | 2 | 128 | 64 |

| Ticarcillin | 4 | >256 | >64 |

| Temocillin | 8 | 8 | 0 |

| Cephalosporins | |||

| Cefoxitin | 2 | 32 | 16 |

| Ceftazidime | 0.25 | 32 | 128 |

| Cefotaxime | 0.06 | 16 | 256 |

| Cefepime | 0.03 | 8 | >256 |

| Carbapenems | |||

| Imipenem | 0.12 | 16 | 128 |

| Meropenem | 0.03 | 8 | >256 |

| Ertapenem | 0.015 | 16 | >1024 |

| Monobactams | |||

| Aztreonam | 0.06 | 0.06 | 0 |

Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]

The kinetic parameters of purified FIM-1 reveal a high catalytic efficiency (kcat/Km) against a broad range of β-lactams, with a notable preference for penicillins and carbapenems.

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

| Penicillins | |||

| Penicillin G | 28 ± 4 | 1000 ± 100 | 35.7 |

| Ampicillin | 110 ± 20 | 1800 ± 200 | 16.4 |

| Piperacillin | 20 ± 3 | 460 ± 30 | 23.0 |

| Cephalosporins | |||

| Cephalothin | 115 ± 20 | 1100 ± 100 | 9.6 |

| Cefuroxime | 140 ± 20 | 160 ± 10 | 1.1 |

| Ceftazidime | 250 ± 40 | 100 ± 10 | 0.4 |

| Carbapenems | |||

| Imipenem | 12 ± 2 | 230 ± 20 | 19.2 |

| Meropenem | 9 ± 1 | 180 ± 10 | 20.0 |

| Chromogenic | |||

| Nitrocefin | 22 ± 3 | 120 ± 10 | 5.5 |

Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]

Experimental Protocols

-

DNA Extraction: Genomic DNA was extracted from the P. aeruginosa clinical isolate FI-14/157.[1]

-

PCR Amplification: The complete open reading frame (ORF) of blaFIM-1 was amplified via PCR using specific primers (e.g., FIM-1exp_F and FIM-1exp_R) designed with restriction sites (NdeI and BamHI) for subsequent cloning.[1]

-

Vector Preparation: The pET-9a expression vector was digested with NdeI and BamHI restriction enzymes.[1]

-

Ligation: The purified PCR product was ligated into the digested pET-9a vector, creating the recombinant plasmid pET-FIM-1.

-

Transformation: The ligation mixture was transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and sequence verification. The final construct was then transformed into an expression strain like E. coli Rosetta.[1]

-

Culture Growth: E. coli Rosetta cells harboring the pET-FIM-1 plasmid were grown in auto-induction Zyp-5052 medium for 7 hours at 37°C to induce protein expression.[1]

-

Cell Lysis: Cells were harvested by centrifugation, resuspended in a suitable buffer (e.g., 30 mM sodium cacodylate, pH 6.3, with 100 μM ZnCl₂) and lysed by sonication.[10] Cell debris was removed by ultracentrifugation to obtain a clarified supernatant.[10]

-

Anion-Exchange Chromatography (Step 1): The crude lysate was loaded onto a Q-Sepharose Fast Flow anion-exchange column.[10] After washing, bound proteins were eluted using a linear NaCl gradient (e.g., 0 to 0.7 M).[10] Fractions containing carbapenemase activity were pooled.

-

Anion-Exchange Chromatography (Step 2): The pooled fractions were subjected to a second anion-exchange chromatography step to achieve higher purity.[1]

-

Protein Purity and Storage: The purity of the final FIM-1 protein was assessed by SDS-PAGE. The purified enzyme was concentrated and stored at -80°C.[10]

-

Methodology: Minimum inhibitory concentrations (MICs) were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]

-

Procedure: Two-fold serial dilutions of antibiotics were prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension (E. coli DH5α with pSPo1-FIM-1 or the control vector) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Plates were incubated at 37°C for 18-24 hours.

-

Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[11]

-

Assay Principle: The hydrolysis of β-lactam substrates was monitored by measuring the change in absorbance using a spectrophotometer. The specific wavelength depends on the substrate (e.g., 482 nm for the chromogenic substrate nitrocefin).

-

Reaction Conditions: Assays were performed in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 μM ZnSO₄) at a constant temperature (e.g., 30°C).

-

Data Acquisition: Initial rates of hydrolysis were determined over a range of substrate concentrations.

-

Parameter Calculation: The steady-state kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), were calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion and Future Perspectives

FIM-1 represents a potent and versatile carbapenemase with efficient hydrolytic activity against a wide array of β-lactam antibiotics.[1] Its association with complex mobile genetic elements, including transposons and ICEs, on the chromosome of a high-risk P. aeruginosa lineage underscores its potential for silent dissemination and future outbreaks.[3][9]

The data presented in this guide confirm the critical role of FIM-1 in mediating high-level carbapenem resistance. Understanding its biochemical properties and genetic context is crucial for several key areas of research and public health:

-

Diagnostics: Developing rapid molecular or immunological assays to detect blaFIM-1 in clinical isolates.

-

Surveillance: Monitoring the epidemiological spread of FIM-1-producing organisms to inform infection control policies.

-

Drug Development: Providing a well-characterized target for the development of novel MBL inhibitors that can restore the efficacy of existing β-lactam antibiotics.

Continued investigation into FIM-1 and other emerging MBLs is essential to combat the growing challenge of antimicrobial resistance.

References

- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FIM-1, a new acquired metallo-β-lactamase from a Pseudomonas aeruginosa clinical isolate from Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Admission screening for extended-spectrum cephalosporin-resistant and carbapenem-resistant Enterobacterales colonization at a referral hospital in Botswana: A one-year period-prevalence survey, 2022–2023 | PLOS Global Public Health [journals.plos.org]

The Clinical Significance of FIM-1 in Multidrug-Resistant Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of multidrug-resistant (MDR) bacteria represent a significant threat to global public health. Carbapenem antibiotics have long been a last-resort treatment for infections caused by MDR Gram-negative bacteria. However, the increasing prevalence of carbapenem-hydrolyzing enzymes, known as carbapenemases, has severely limited their efficacy. Among these, the metallo-β-lactamases (MBLs) are of particular concern due to their broad-spectrum hydrolytic activity against nearly all β-lactam antibiotics. This guide focuses on a novel subclass B1 MBL, FIM-1 (Florence Imipenemase-1), first identified in a clinical isolate of Pseudomonas aeruginosa in Italy.[1][2] This document provides a comprehensive overview of the clinical significance, molecular epidemiology, biochemical properties, and detection of FIM-1, tailored for researchers and professionals in drug development.

Introduction to FIM-1 Metallo-β-Lactamase

FIM-1 is an acquired metallo-β-lactamase that confers broad-spectrum resistance to β-lactam antibiotics, including the carbapenems.[1][2] First discovered in a multidrug-resistant Pseudomonas aeruginosa strain isolated from a patient with a vascular graft infection in Florence, Italy, FIM-1 represents a new addition to the growing list of clinically significant carbapenemases.[1][2]

Classification and Evolutionary Context

FIM-1 belongs to the Ambler class B and Bush-Jacoby group 3 of β-lactamases, which are characterized by their dependence on zinc ions for catalytic activity. It is a member of the B1 subclass of MBLs.[2] Phylogenetic analysis reveals that FIM-1 is most closely related to the NDM-type carbapenemases, sharing approximately 40% amino acid identity.[1][2] This evolutionary relationship suggests a common ancestry and potentially similar structural and functional characteristics.

Clinical Relevance and Prevalence

To date, the reported prevalence of FIM-1 remains low and has been primarily confined to P. aeruginosa isolates from a single hospital in Italy.[3] However, the discovery of the blaFIM-1 gene in draft genomes of P. aeruginosa from both Italy and the USA suggests a potentially wider, yet underreported, distribution.[4] The association of blaFIM-1 with mobile genetic elements raises concerns about its potential for horizontal gene transfer and dissemination to other clinically relevant Gram-negative pathogens.[2][4] Infections caused by FIM-1-producing organisms are associated with multidrug resistance, leaving very few therapeutic options.[4]

Molecular and Genetic Characteristics

The genetic architecture surrounding the blaFIM-1 gene is crucial for understanding its mobilization and potential for dissemination.

The blaFIM-1 Gene

The blaFIM-1 gene encodes the FIM-1 enzyme. In the initially characterized P. aeruginosa isolate, this gene was found to be located on the chromosome.[1][2]

Association with Mobile Genetic Elements

The mobilization of blaFIM-1 is facilitated by its association with ISCR19-like elements (Insertion Sequence Common Region).[1][2] These elements are known to be involved in the capture and mobilization of adjacent genes. The blaFIM-1 gene, along with these ISCR elements, is part of a larger mobile genetic element known as an Integrative and Conjugative Element (ICE).[2][4] ICEs are capable of excision from the chromosome, circularization, and transfer to a recipient cell via conjugation, thereby mediating the horizontal spread of resistance genes.

Biochemical Properties and Resistance Profile

The FIM-1 enzyme exhibits a broad substrate profile, leading to resistance to a wide range of β-lactam antibiotics.

Substrate Specificity and Kinetic Parameters

FIM-1 efficiently hydrolyzes penicillins, cephalosporins, and carbapenems. Notably, like other MBLs, it is not active against monobactams such as aztreonam and is not inhibited by conventional β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam.[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) for E. coli DH5α Expressing FIM-1

| Antibiotic | MIC (µg/mL) for E. coli DH5α (pBC-SK) | MIC (µg/mL) for E. coli DH5α (pSPo1-FIM-1) |

| Ampicillin | 4 | >128 |

| Piperacillin | 2 | 128 |

| Piperacillin-Tazobactam | 2 | 128 |

| Cefoxitin | 2 | 32 |

| Cefotaxime | 0.03 | 16 |

| Ceftazidime | 0.12 | 8 |

| Cefepime | 0.03 | 4 |

| Imipenem | 0.12 | 16 |

| Meropenem | 0.015 | 8 |

| Doripenem | 0.03 | 4 |

| Aztreonam | 0.06 | 0.06 |

Data sourced from Pollini et al., 2013.[1]

Mechanism of Action

The catalytic mechanism of FIM-1, like other B1 MBLs, involves one or two zinc ions in the active site. These ions activate a water molecule that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its hydrolysis and inactivation of the antibiotic.

References

- 1. Evaluation of a New Etest for Detecting Metallo-β-Lactamases in Routine Clinical Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ISCR elements: novel gene-capturing systems of the 21st century? | Department of Biology [biology.ox.ac.uk]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. orbi.uliege.be [orbi.uliege.be]

Epidemiology of FIM-1 Producing Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to global public health. Carbapenemases, enzymes that inactivate carbapenem antibiotics, are a primary mechanism of resistance. Among the diverse array of carbapenemases, the Florence imipenemase (FIM-1) is a rare but clinically significant metallo-β-lactamase (MBL). This technical guide provides a comprehensive overview of the epidemiology of FIM-1 producing bacterial strains, including their prevalence, geographical distribution, associated antibiotic resistance, and the molecular context of the resistance determinant.

Prevalence and Geographical Distribution

The prevalence of FIM-1 producing bacteria is currently considered to be very low and its geographical distribution appears to be limited. The majority of published reports describe isolates from a single hospital in Florence, Italy.

Initial identification of a Pseudomonas aeruginosa clinical isolate producing the FIM-1 MBL occurred in Florence, Italy.[1] Subsequent investigations at the same hospital have identified additional cases, suggesting localized persistence and potential for cross-transmission.[2][3]

Evidence for a broader, albeit still uncommon, geographical distribution comes from the identification of the blaFIM-1 gene in draft whole-genome sequences of P. aeruginosa strains from the United States and another location in Southern Italy.[4][5] However, to date, there have been no large-scale epidemiological studies to determine the true prevalence of FIM-1 in different geographical regions. One meta-analysis on carbapenem-resistant P. aeruginosa in Iran did not detect any FIM-1 producers among the studied isolates.[6]

Bacterial Strains and Clonal Lineages

Currently, FIM-1 has been exclusively identified in Pseudomonas aeruginosa. The FIM-1-producing isolates from the well-documented cases in Florence, Italy, belong to the high-risk international clone, sequence type 235 (ST235).[1][2] This clonal lineage is known for its association with multidrug resistance and its capacity to cause nosocomial outbreaks. The identification of FIM-1 within this successful clonal lineage is a cause for concern, as it has the potential to facilitate the dissemination of this resistance mechanism.

Quantitative Data on FIM-1 Producing Strains

The available quantitative data on FIM-1 producing strains is primarily derived from individual case reports and small-scale investigations. The following tables summarize the key findings.

Table 1: Reported Cases of FIM-1 Producing Pseudomonas aeruginosa

| Year of Isolation | Country | Number of Isolates | Bacterial Species | Sequence Type | Source of Isolate | Reference |

| 2007 | Italy | 1 | Pseudomonas aeruginosa | ST235 | Vascular graft infection | [7] |

| 2020 | Italy | 1 | Pseudomonas aeruginosa | ST235 | Clinical infection | [4] |

| 2023 | Italy | 2 | Pseudomonas aeruginosa | ST235 | Breakthrough bacteremia, Pharyngeal swab | [2][3] |

| 2012 | USA | 1 | Pseudomonas aeruginosa | Not Reported | Not Reported | [4] |

| 2012 | Italy | 1 | Pseudomonas aeruginosa | Not Reported | Not Reported | [4] |

| 2022 | Italy (Southern) | 1 | Pseudomonas aeruginosa | Not Reported | Not Reported | [2] |

Table 2: Antimicrobial Susceptibility Profile of a FIM-1 Producing P. aeruginosa Isolate (FI-26059)

| Antimicrobial Agent | MIC (mg/L) | Interpretation | Reference |

| Ceftazidime | >128 | Resistant | [2] |

| Ceftazidime/avibactam | >128/4 | Resistant | [2] |

| Cefepime | >128 | Resistant | [2] |

| Aztreonam | >128 | Resistant | [2] |

| Meropenem | >128 | Resistant | [2] |

| Imipenem | >128 | Resistant | [2] |

| Piperacillin/tazobactam | >128/4 | Resistant | [2] |

| Ciprofloxacin | 0.25 | Susceptible | [2] |

| Levofloxacin | 4 | Resistant | [2] |

| Amikacin | >128 | Resistant | [2] |

| Gentamicin | >128 | Resistant | [2] |

| Tobramycin | >128 | Resistant | [2] |

| Colistin | 1 | Susceptible | [2] |

| Cefiderocol | 0.5 | Susceptible | [2] |

Note: MIC (Minimum Inhibitory Concentration) data is based on broth microdilution methods as reported in the cited literature.

Molecular Epidemiology and Genetic Context

The genetic determinant for FIM-1 production is the blaFIM-1 gene. In the characterized P. aeruginosa isolates, this gene is located on the chromosome.[1] The blaFIM-1 gene is associated with large integrative and conjugative elements (ICEs), which are mobile genetic elements that can mediate their own transfer from a host cell to a recipient cell.[2][4] This association with ICEs is significant as it provides a mechanism for the potential horizontal gene transfer of blaFIM-1 to other bacteria, although transfer has not been successfully demonstrated experimentally.[1][7]

The FIM-1 enzyme is a subclass B1 metallo-β-lactamase and shares the highest amino acid identity (approximately 40%) with the New Delhi metallo-β-lactamase (NDM) enzymes.[1][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the identification and characterization of FIM-1 producing strains are not extensively published. However, the methodologies employed in the existing research provide a framework for laboratory investigation.

Phenotypic Detection of Metallo-β-Lactamase Activity

Phenotypic tests are crucial for the initial screening of MBL-producing isolates. These methods are based on the principle that MBLs require zinc for their activity and are therefore inhibited by chelating agents such as EDTA.

a. Combined Disc Diffusion Test:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate a Mueller-Hinton agar plate with the bacterial suspension.

-

Place a carbapenem disc (e.g., imipenem or meropenem) and a carbapenem disc supplemented with EDTA on the agar.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

An increase in the zone of inhibition of ≥5 mm for the carbapenem-EDTA disc compared to the carbapenem disc alone is considered a positive result for MBL production.

b. Carbapenem Inactivation Method (CIM) with EDTA (eCIM):

-

Prepare a 1 µL loopful of the test organism from an overnight agar plate and resuspend it in 2 mL of Tryptic Soy Broth (TSB).

-

Add a 10 µg meropenem disc to the bacterial suspension.

-

In a separate tube, add a 10 µg meropenem disc to 2 mL of TSB containing 5 mM EDTA, and then add a 1 µL loopful of the test organism.

-

Incubate both tubes for a minimum of 4 hours at 35-37°C.

-

After incubation, remove the meropenem discs and place them on a Mueller-Hinton agar plate previously inoculated with a susceptible E. coli indicator strain.

-

Incubate the plate overnight at 35-37°C.

-

Growth of the indicator strain up to the disc from the tube without EDTA indicates carbapenemase production. No growth or a significant inhibition zone around the disc from the tube with EDTA confirms MBL activity.

Genotypic Detection of blaFIM-1

Molecular methods are the gold standard for the specific identification of the blaFIM-1 gene.

a. Polymerase Chain Reaction (PCR):

-

DNA Extraction: Extract bacterial genomic DNA using a commercial kit or a standard in-house method.

-

Primer Design: Design specific primers targeting a conserved region of the blaFIM-1 gene.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for blaFIM-1.

-

Add the extracted DNA template.

-

Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel. The presence of a band of the expected size indicates a positive result for the blaFIM-1 gene.

Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive information on the genetic background of FIM-1 producing strains.

-

DNA Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

-

Sequencing: Sequence the prepared library to generate short-read sequencing data.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

De Novo Assembly: Assemble the reads to reconstruct the bacterial genome.

-

Gene Annotation: Identify and annotate genes within the assembled genome.

-

Resistance Gene Identification: Use bioinformatics tools such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) to screen the genome for the presence of blaFIM-1 and other antibiotic resistance genes.

-

Mobile Genetic Element Analysis: Identify and characterize integrative and conjugative elements (ICEs) and other mobile genetic elements associated with blaFIM-1.

-

Multilocus Sequence Typing (MLST): Determine the sequence type (ST) of the isolate.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Identification of FIM-1 Producing Bacteria

Caption: Workflow for the identification and characterization of FIM-1 producing bacteria.

Diagram 2: Genetic Context of blaFIM-1

Caption: Schematic of the genetic environment of the blaFIM-1 gene.

Conclusion

The epidemiology of FIM-1 producing bacterial strains is characterized by their rarity and, to date, a limited geographical and species distribution, being primarily found in P. aeruginosa ST235 in Italy. The location of the blaFIM-1 gene on an integrative and conjugative element on the chromosome highlights the potential for this resistance determinant to be mobilized and spread to other bacteria. The multidrug-resistant nature of FIM-1 producing isolates underscores the clinical challenge they present. Continuous surveillance and molecular characterization are essential to monitor for the emergence and dissemination of these and other novel carbapenemase-producing strains to inform infection control practices and guide the development of new therapeutic strategies. Further research is needed to understand the full extent of the prevalence of FIM-1 and the factors contributing to its emergence and potential for spread.

References

- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa producing FIM-1-metallo-β-lactamase: emergence and cross-transmission in a long-term acute care rehabilitation hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa producing FIM-1-metallo-β-lactamase: emergence and cross-transmission in a long-term acute care rehabilitation hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prevalence of metallo-β-lactamase-encoding genes among carbapenem-resistant Pseudomonas aeruginosa strains isolated from burn patients in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The Current Burden of Carbapenemases: Review of Significant Properties and Dissemination among Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

FIM-1 Metallo-β-Lactamase: A Comprehensive Technical Overview of its Substrate Profile and Antibiotic Hydrolysis Spectrum

For Immediate Release

This technical guide provides an in-depth analysis of the FIM-1 metallo-β-lactamase, a clinically significant enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Introduction

Acquired metallo-β-lactamases (MBLs) represent a formidable challenge in the treatment of bacterial infections. These enzymes confer resistance to a wide array of β-lactam antibiotics, including the last-resort carbapenems, and are not inhibited by conventional β-lactamase inhibitors. FIM-1 is a notable member of the subclass B1 MBLs, first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa in Italy.[1][2][3][4] This guide details the substrate specificity and hydrolytic capabilities of the FIM-1 enzyme, providing crucial data for understanding its role in antibiotic resistance and for the development of novel therapeutic strategies.

FIM-1 Substrate Profile and Kinetic Parameters

The hydrolytic efficiency of FIM-1 against various β-lactam antibiotics has been characterized through steady-state kinetic analysis. The following tables summarize the kinetic parameters (Km, kcat, and kcat/Km) for the hydrolysis of penicillins, cephalosporins, and carbapenems by the purified FIM-1 enzyme. The data reveals that FIM-1 exhibits a broad substrate profile with a notable preference for penicillins and carbapenems.[1][4][5] It is important to note that aztreonam, a monobactam, was not hydrolyzed by FIM-1.[1][4][5]

Table 1: Kinetic Parameters of FIM-1 for Penicillin Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| Penicillin G | 33 ± 4 | 480 ± 20 | 14.5 |

| Ampicillin | 110 ± 10 | 1100 ± 50 | 10.0 |

| Carbenicillin | 45 ± 5 | 730 ± 40 | 16.2 |

| Piperacillin | 28 ± 3 | 520 ± 20 | 18.6 |

Data sourced from a study by an Italian research group.[1]

Table 2: Kinetic Parameters of FIM-1 for Cephalosporin Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| Cephalothin | 180 ± 20 | 250 ± 10 | 1.4 |

| Cefuroxime | 250 ± 30 | 180 ± 10 | 0.7 |

| Cefotaxime | 150 ± 20 | 90 ± 5 | 0.6 |

| Ceftazidime | 320 ± 40 | 120 ± 10 | 0.4 |

| Cefepime | 280 ± 30 | 150 ± 10 | 0.5 |

Data sourced from a study by an Italian research group.[1]

Table 3: Kinetic Parameters of FIM-1 for Carbapenem Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| Imipenem | 120 ± 10 | 850 ± 40 | 7.1 |

| Meropenem | 90 ± 10 | 650 ± 30 | 7.2 |

| Ertapenem | 60 ± 8 | 420 ± 20 | 7.0 |

Data sourced from a study by an Italian research group.[1]

Experimental Protocols

The following section details the methodologies employed for the characterization of the FIM-1 metallo-β-lactamase.

Cloning of the blaFIM-1 Gene

The blaFIM-1 gene was identified and cloned from a multidrug-resistant Pseudomonas aeruginosa clinical isolate. Standard molecular biology techniques were utilized for this process.

Expression and Purification of FIM-1

For biochemical characterization, the FIM-1 enzyme was produced in E. coli strain Rosetta(pET-FIM-1). The purification was achieved from a crude lysate of the strain through a two-step anion-exchange chromatography process. The purity of the final enzyme preparation was estimated to be greater than 95% as determined by SDS-PAGE.[1] The overall yield of the purified enzyme was approximately 4 mg per liter of culture.[1]

Kinetic Measurements

The kinetic parameters of the purified FIM-1 enzyme were determined by monitoring the hydrolysis of various β-lactam substrates. The initial rates of hydrolysis were measured spectrophotometrically. All assays were performed at 30°C in a buffer solution of 10 mM HEPES (pH 7.5) containing 50 μM ZnCl2 and 0.1 mg/ml bovine serum albumin (BSA). The hydrolysis of the β-lactam ring was monitored by following the change in absorbance at specific wavelengths for each antibiotic. The kinetic parameters, Km and kcat, were calculated by fitting the initial velocity data to the Michaelis-Menten equation using a nonlinear regression method.

Visualizations

The following diagrams illustrate key aspects of FIM-1's function and the experimental workflow for its characterization.

Caption: Hydrolysis spectrum of FIM-1.

Caption: Experimental workflow for FIM-1 characterization.

References

- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. FIM-1, a new acquired metallo-β-lactamase from a Pseudomonas aeruginosa clinical isolate from Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Cloning of the blaFIM-1 Gene into an Expression Vector

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blaFIM-1 gene encodes the Florence imipenemase-1, a metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2] First identified in a clinical isolate of Pseudomonas aeruginosa in Italy, FIM-1 is a significant concern in the context of rising antibiotic resistance.[1][3] Cloning the blaFIM-1 gene into an expression vector is a critical first step for a variety of research applications. These include the high-level production and purification of the FIM-1 enzyme for structural biology studies, biochemical characterization, and the development and screening of novel MBL inhibitors to combat antibiotic resistance.[2] This document provides a detailed protocol for the cloning of the blaFIM-1 gene into a pET series expression vector, a system widely used for robust protein expression in Escherichia coli.[4][5][6]

Experimental Workflow Overview